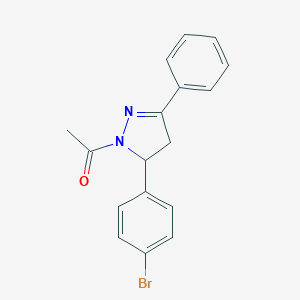
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound belonging to the pyrazoline family.
Méthodes De Préparation
The synthesis of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of bromobenzene with acetic anhydride in the presence of aluminum trichloride. The process includes the following steps :
Addition of Bromobenzene and Carbon Disulfide: Bromobenzene and dry carbon disulfide are added to a reactor.
Introduction of Aluminum Trichloride: Powdered anhydrous aluminum trichloride is introduced, and the mixture is heated until it starts to reflux.
Addition of Acetic Anhydride: Acetic anhydride is added dropwise, and the mixture is refluxed for an additional hour.
Separation and Purification: The reaction mixture is poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain the final product.
Analyse Des Réactions Chimiques
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrazoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparaison Avec Des Composés Similaires
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other pyrazoline derivatives:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar biological activities but differs in its substituents, leading to variations in its pharmacological properties.
1-(4-Bromophenyl)ethanone: A simpler compound with fewer functional groups, used primarily as an intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBQMKCMZBKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
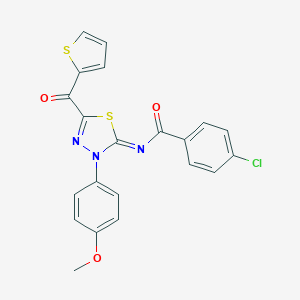
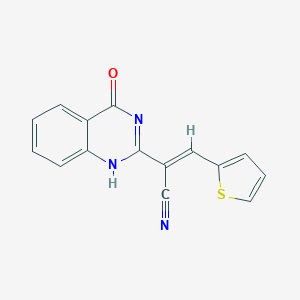
![3-(4-Methoxyphenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428495.png)
![2-[5-[(4-Methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]acetonitrile](/img/structure/B428496.png)
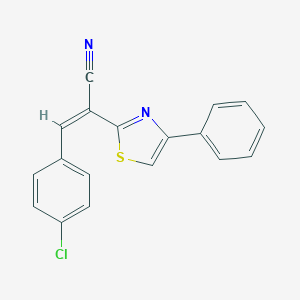
![3-(4-chlorobenzoyl)-5-{2-nitrophenyl}-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428498.png)
![3-(4-chlorobenzoyl)-5-(4-methylphenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428501.png)
![3-(4-Methylphenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428502.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B428505.png)
![Ethyl 1-(4-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428506.png)
![4-[(4-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B428508.png)
![Ethyl 5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428509.png)
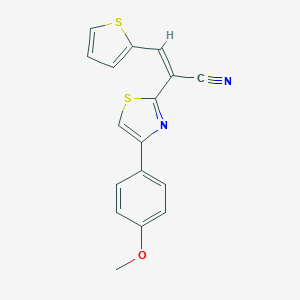
![3-{3-nitrophenyl}-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B428514.png)
